

Validating the Anti-Leukemic Effect of SHIN2 In Vivo: A Comparative Guide

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Compound of Interest

Compound Name: SHIN2

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This guide provides a comprehensive comparison of the in vivo anti-leukemic effects of **SHIN2**, a novel inhibitor of serine hydroxymethyltransferase (SHMT), against the standard-of-care chemotherapy agent methotrexate. The experimental data presented is derived from preclinical studies in mouse models of T-cell acute lymphoblastic leukemia (T-ALL), offering insights into the therapeutic potential of targeting one-carbon metabolism in this aggressive malignancy.

Comparative Efficacy of SHIN2 and Methotrexate in T-ALL Mouse Models

The following tables summarize the quantitative data from in vivo studies, highlighting the efficacy of **SHIN2** as a monotherapy and in combination with methotrexate. The data is primarily sourced from studies on NOTCH1-driven mouse primary T-ALL and patient-derived xenograft (PDX) models.

Table 1: Effect of **SHIN2** and Methotrexate on Tumor Burden in a NOTCH1-driven T-ALL Mouse Model

Treatment Group	Dosage	Assessment Method	Change in Tumor Burden	Statistical Significance
Vehicle Control	-	In vivo bioluminescence imaging	Baseline	-
SHIN2	200 mg/kg, BID, IP	In vivo bioluminescence imaging	Significant reduction vs. vehicle	p < 0.01
Methotrexate	10 mg/kg, IP	In vivo bioluminescence imaging	Reduction vs. vehicle	Not specified
SHIN2 + Methotrexate	SHIN2: 200 mg/kg, BID, IP; Methotrexate: 10 mg/kg, IP	In vivo bioluminescence imaging	Significant reduction vs. single agents and vehicle	p < 0.001

Table 2: Effect of **SHIN2** and Methotrexate on Survival in T-ALL Mouse Models

Mouse Model	Treatment Group	Median Survival	Hazard Ratio (vs. Vehicle)	Statistical Significance
NOTCH1-driven T-ALL	Vehicle Control	~16 days	-	-
NOTCH1-driven T-ALL	SHIN2	~27 days	Not specified	p < 0.001
NOTCH1-driven T-ALL	Methotrexate	Increased vs. Vehicle	Not specified	p < 0.01
NOTCH1-driven T-ALL	SHIN2 + Methotrexate	Significantly increased vs. single agents	Not specified	p < 0.001
PDX T-ALL	Vehicle Control	Not specified	-	-
PDX T-ALL	SHIN2	Significantly increased vs. Vehicle	Not specified	p < 0.01
PDX T-ALL	SHIN2 + Methotrexate	Synergistically increased survival	Not specified	p < 0.001

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and critical evaluation of the presented data.

T-ALL Mouse Models

- NOTCH1-driven Mouse Primary T-ALL Model:
 - Bone marrow from a NOTCH1-induced primary T-ALL mouse is harvested.
 - Leukemic cells are engineered to express luciferase for in vivo imaging.

- A secondary cohort of recipient mice is transplanted with these luciferase-expressing leukemic cells.
- Engraftment is confirmed, and mice are randomized into treatment groups.
- Patient-Derived Xenograft (PDX) Model:
 - Primary T-ALL cells from patients are obtained with informed consent.
 - Immunocompromised mice (e.g., NOD/SCID gamma) are engrafted with the patient's leukemic cells.
 - Engraftment is monitored through analysis of human CD45+ cells in peripheral blood.
 - Once leukemia is established, mice are randomized for treatment.

Drug Administration

- **SHIN2**: Administered intraperitoneally (IP) at a dose of 200 mg/kg twice daily (BID).
- Methotrexate: Administered intraperitoneally (IP) at a dose of 10 mg/kg.
- Combination Therapy: In synergistic studies, mice are treated with cycles of both **SHIN2** and methotrexate at the dosages mentioned above.

In Vivo Bioluminescence Imaging

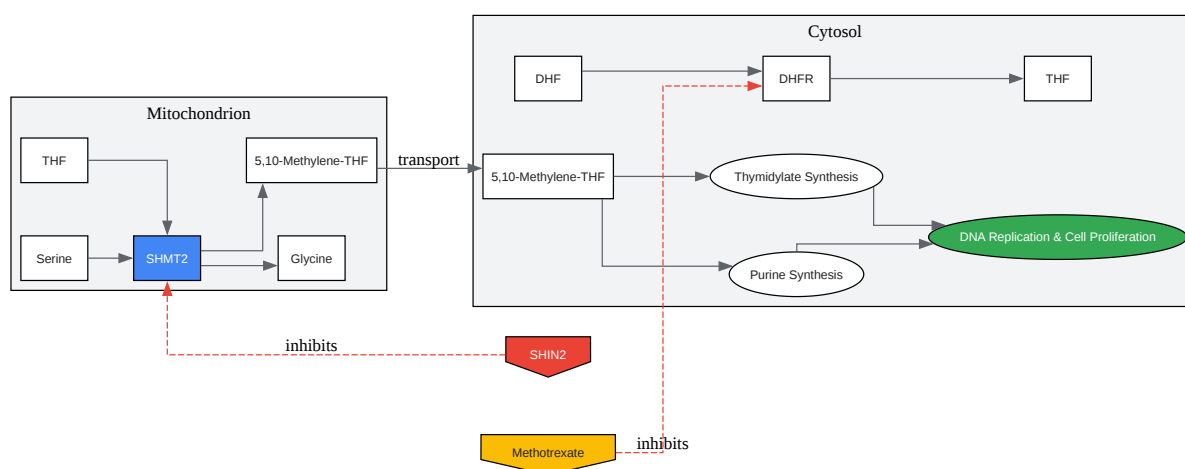
- Mice are anesthetized using isoflurane.
- D-luciferin (150 mg/kg) is administered via intraperitoneal injection.
- After a short incubation period (10-15 minutes) to allow for substrate distribution, mice are placed in an in vivo imaging system (e.g., IVIS).
- Bioluminescence images are acquired, and the signal intensity (photons/second) is quantified for the region of interest to measure tumor burden.

Flow Cytometry (FACS) Analysis of Leukemic Cells

- Peripheral blood is collected from the mice.
- Red blood cells are lysed using a suitable buffer.
- The remaining cells are stained with fluorescently labeled antibodies specific for human leukemic cell markers (e.g., human CD45) and mouse cell markers to distinguish between the populations.
- Samples are analyzed on a flow cytometer to quantify the percentage of leukemic cells in the blood.

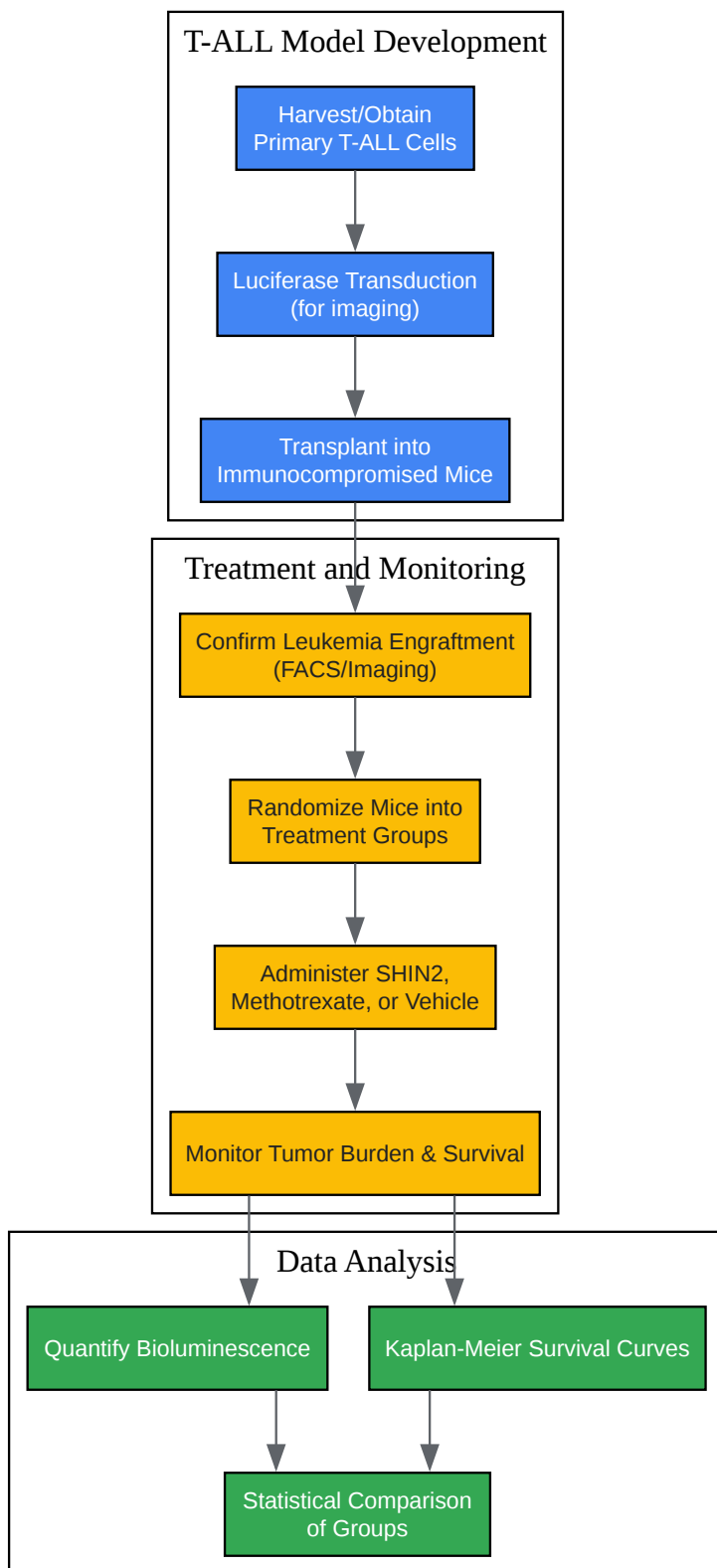
Visualizing the Science: Diagrams and Workflows

To further elucidate the mechanisms and experimental processes, the following diagrams have been generated using the DOT language.



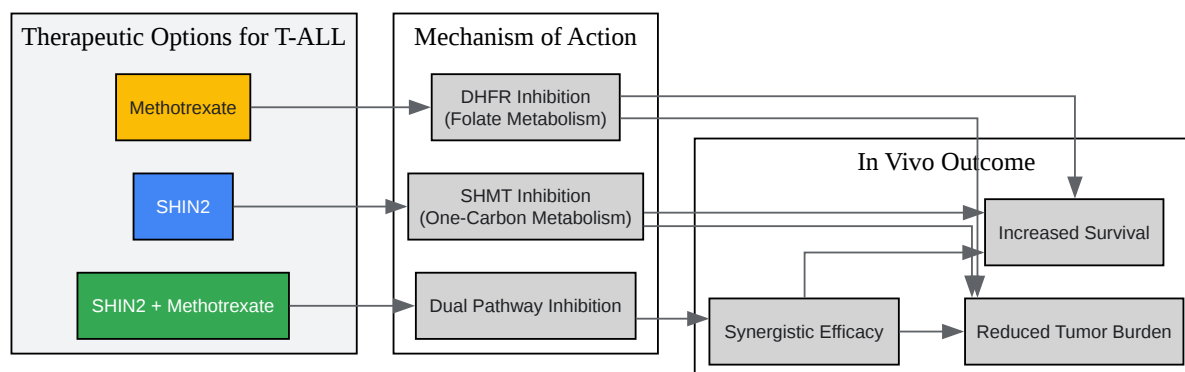
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Caption: SHMT2 signaling pathway and points of inhibition by **SHIN2** and Methotrexate.



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Caption: Workflow of the in vivo experiments to validate **SHIN2**'s anti-leukemic effect.



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Caption: Logical comparison of **SHIN2**, Methotrexate, and their combination in T-ALL treatment.

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